Cox-2-IN-26 vs. Indomethacin: Superior In Vivo Anti-Inflammatory Efficacy at 3 and 4 Hours in Rat Paw Edema
Cox-2-IN-26 (compound 16 in the study) demonstrates superior anti-inflammatory activity compared to indomethacin in a rat carrageenan-induced paw edema model [1]. At a dose of 28 µM/kg, Cox-2-IN-26 achieved 119% edema inhibition at 3 hours and 102% edema inhibition at 4 hours relative to indomethacin [1]. The reference drug indomethacin (10 mg/kg) is normalized to 100% inhibition at both time points for comparison [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy (edema inhibition) |
|---|---|
| Target Compound Data | 119% (3h) and 102% (4h) relative to indomethacin |
| Comparator Or Baseline | Indomethacin (10 mg/kg) = 100% inhibition at both 3h and 4h |
| Quantified Difference | +19% greater inhibition at 3h; +2% greater inhibition at 4h |
| Conditions | Rat carrageenan-induced paw edema model; Cox-2-IN-26 administered at 28 µM/kg orally |
Why This Matters
This demonstrates that Cox-2-IN-26 provides equal or superior acute anti-inflammatory relief compared to the gold-standard NSAID indomethacin, validating its therapeutic potential and differentiating it from COX-2 inhibitors with weaker in vivo efficacy.
- [1] Maghraby MT, Abou-Ghadir OMF, Abdel-Moty SG, Ali AY, Salem OIA. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. Bioorg Med Chem. 2020 Apr 1;28(7):115403. doi: 10.1016/j.bmc.2020.115403. View Source
